4-(Difluoromethyl)-3,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3,5-dimethylpyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with two methyl groups at the 3 and 5 positions. The unique structural features of this compound contribute to its distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine involves several synthetic routes and reaction conditions. One common method is the direct difluoromethylation of pyridine derivatives. This process can be achieved through various catalytic and non-catalytic methods, including the use of difluorocarbene reagents and metal-based catalysts . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
4-(Difluoromethyl)-3,5-dimethylpyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3,5-dimethylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethyl)-3,5-dimethylpyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and physical properties.
3,5-Dimethylpyridine: Lacks the difluoromethyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts unique properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H9F2N |
---|---|
Molekulargewicht |
157.16 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-3-11-4-6(2)7(5)8(9)10/h3-4,8H,1-2H3 |
InChI-Schlüssel |
XUYYPYXMTKCFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.